molecular formula C21H17N3O2S B2866811 N-([2,3'-bipyridin]-5-ylmethyl)naphthalene-1-sulfonamide CAS No. 2034210-45-0

N-([2,3'-bipyridin]-5-ylmethyl)naphthalene-1-sulfonamide

Cat. No.: B2866811
CAS No.: 2034210-45-0
M. Wt: 375.45
InChI Key: MHYFQZQRJDUPAI-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-5-ylmethyl)naphthalene-1-sulfonamide is a complex organic compound that features a naphthalene sulfonamide group linked to a bipyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)naphthalene-1-sulfonamide typically involves the following steps:

    Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction of pyridine derivatives under controlled conditions.

    Sulfonamide Formation: The naphthalene sulfonamide group is introduced by reacting naphthalene with sulfonyl chloride in the presence of a base, such as triethylamine.

    Coupling Reaction: The final step involves coupling the bipyridine intermediate with the naphthalene sulfonamide under suitable conditions, often using a catalyst like palladium.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-5-ylmethyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-([2,3’-bipyridin]-5-ylmethyl)naphthalene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.

    Biology: Investigated for its potential as an inhibitor of certain enzymes.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The bipyridine moiety can also coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene-2-sulfonamide
  • N-(2-chlorophenyl)-1-naphthalene sulfonamide
  • 3-methyl-4-((naphthalen-1-ylsulfonyl)oxy)benzoic acid

Uniqueness

N-([2,3’-bipyridin]-5-ylmethyl)naphthalene-1-sulfonamide is unique due to its bipyridine moiety, which imparts distinct coordination chemistry properties. This makes it particularly valuable in the synthesis of metal complexes and in applications requiring specific metal-ligand interactions.

Properties

IUPAC Name

N-[(6-pyridin-3-ylpyridin-3-yl)methyl]naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c25-27(26,21-9-3-6-17-5-1-2-8-19(17)21)24-14-16-10-11-20(23-13-16)18-7-4-12-22-15-18/h1-13,15,24H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYFQZQRJDUPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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